N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide
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Overview
Description
N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide is an organic compound that features a furan ring, a tolyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide typically involves the following steps:
Starting Materials: Furan-2-carboxylic acid, m-toluidine, and acetic anhydride.
Reaction Conditions: The reaction may proceed via an amide coupling reaction, where furan-2-carboxylic acid is first converted to its acyl chloride derivative using thionyl chloride. This intermediate then reacts with m-toluidine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or ligand.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3-(Furan-2-yl)propyl)-N-phenylacetamide: Similar structure but with a phenyl group instead of a tolyl group.
N-(3-(Furan-2-yl)propyl)-N-(p-tolyl)acetamide: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
N-(3-(Furan-2-yl)propyl)-N-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
57696-79-4 |
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Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H19NO2/c1-13-6-3-7-15(12-13)17(14(2)18)10-4-8-16-9-5-11-19-16/h3,5-7,9,11-12H,4,8,10H2,1-2H3 |
InChI Key |
DPERYNJFWYSDAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCCC2=CC=CO2)C(=O)C |
Origin of Product |
United States |
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